

# Carboetomidate: A Technical Guide to a Novel Sedative-Hypnotic Agent

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## Compound of Interest

Compound Name: Carboetomidate

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## Abstract

**Carboetomidate**, with the chemical name (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analogue of the well-known intravenous anesthetic etomidate.<sup>[1]</sup> Developed as a pharmacodynamic solution to the adrenocortical suppression associated with etomidate, **carboetomidate** retains the favorable hypnotic and hemodynamic properties of its predecessor while exhibiting a significantly reduced impact on steroid synthesis.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of **carboetomidate**, based on currently available scientific literature. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development.

## Chemical Structure and Physicochemical Properties

**Carboetomidate** was designed by replacing the imidazole ring of etomidate with a pyrrole ring. This modification eliminates the basic nitrogen atom hypothesized to be responsible for the high-affinity binding to and inhibition of 11 $\beta$ -hydroxylase, a key enzyme in cortisol synthesis.<sup>[1]</sup>

Table 1: Chemical and Physicochemical Properties of **Carboetomidate**

Property	Value	Reference
IUPAC Name	ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate	[1]
Molecular Formula	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub>	[1]
Molecular Weight	243.30 g/mol	[1]
CAS Number	1257067-10-9	[1]
Appearance	Colorless viscous liquid	[1]
Octanol:Water Partition Coefficient (LogP)	4.18 (Calculated)	[1]

## Spectroscopic Data

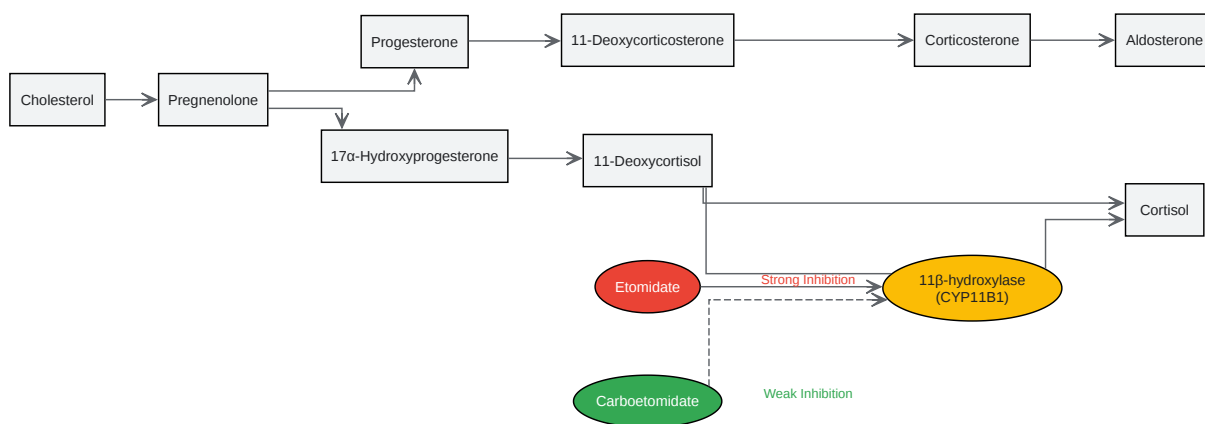
- Infrared (IR) Spectroscopy (KBr, cm<sup>-1</sup>): 737, 1106, 1231, 1700, 2980, 3328.[1]
- <sup>1</sup>H Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl<sub>3</sub>), δ (ppm): 1.30 (t, J = 7.5 Hz, 3H), 1.80 (d, J = 7.0 Hz, 3H), 4.17–4.28 (m, 2H), 6.17 (dd, J = 4.0, 3.0 Hz, 1H), 6.60 (q, J = 7.0 Hz, 1H), 6.98–7.01 (m, 2H), 7.12–7.14 (m, 2H), 7.20–7.25 (m, 1H), 7.28–7.32 (m, 2H).[1]
- <sup>13</sup>C Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl<sub>3</sub>), δ (ppm): 14.6, 22.3, 55.5, 60.0, 108.5, 118.5, 122.6, 125.5, 126.4, 127.5, 128.7, 143.3, 161.4.[1]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Observed m/z 244.10 (M+H)<sup>+</sup>, Calculated 244.10 for C<sub>15</sub>H<sub>18</sub>NO<sub>2</sub>. [1]

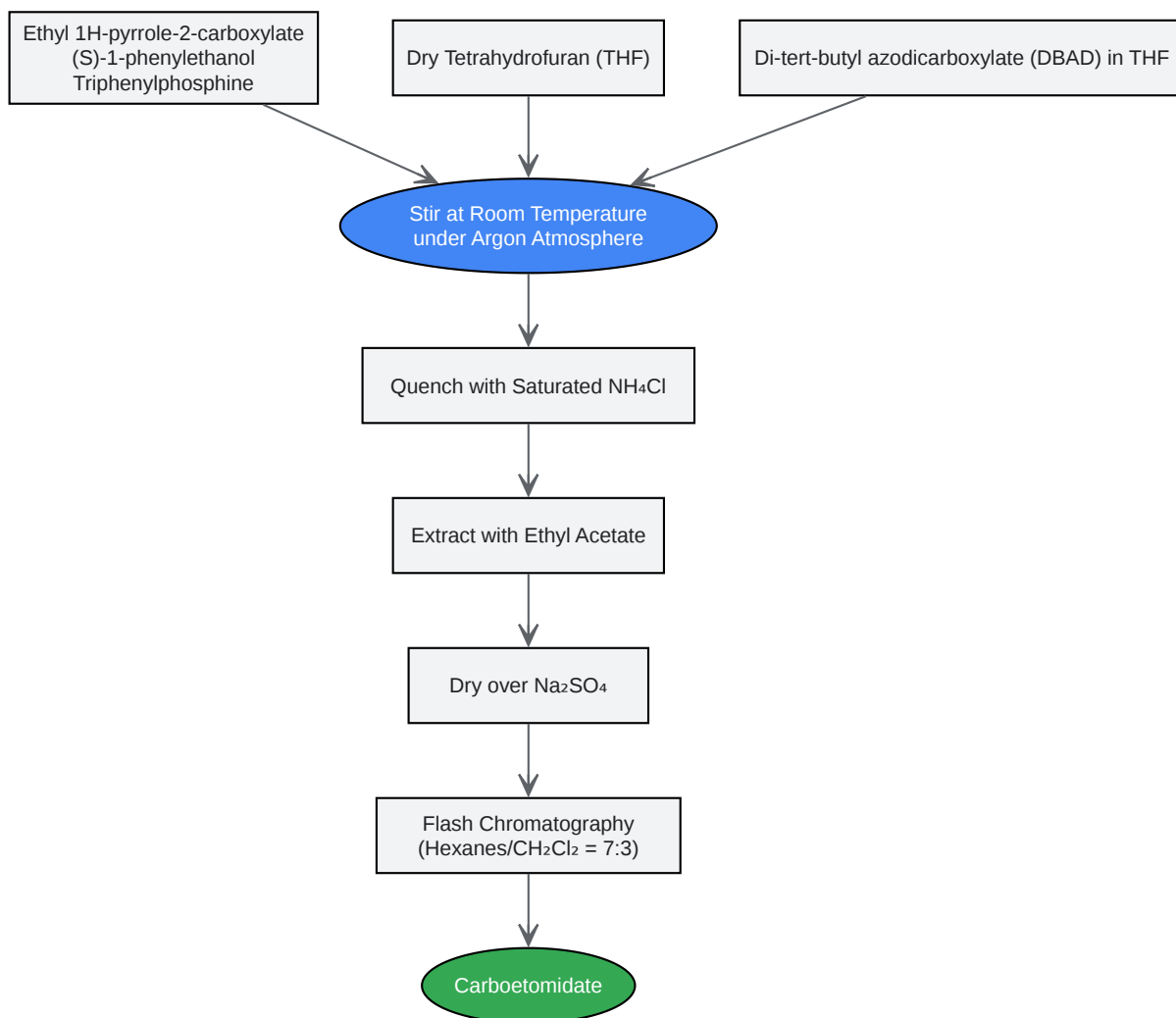
## Mechanism of Action

**Carboetomidate**'s primary mechanism of hypnotic action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA<sub>A</sub>) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1] Like etomidate, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

## Adrenocortical Effects

A key distinguishing feature of **carboetomidate** is its significantly reduced inhibitory effect on adrenocortical steroid synthesis. Etomidate potently inhibits 11 $\beta$ -hydroxylase (CYP11B1), an enzyme crucial for the production of cortisol and other corticosteroids.[1] **Carboetomidate**, lacking the basic nitrogen in its heterocyclic ring, has a much lower affinity for this enzyme.[3]





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